molecular formula C10H16ClN B12282165 (1R)-1-(2,3-dimethylphenyl)ethanamine;hydrochloride

(1R)-1-(2,3-dimethylphenyl)ethanamine;hydrochloride

Cat. No.: B12282165
M. Wt: 185.69 g/mol
InChI Key: BFURECMKBWRQJL-UHFFFAOYSA-N
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Description

(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride is a chiral amine compound with a specific stereochemistry. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a dimethylphenyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing its solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dimethylbenzaldehyde.

    Reductive Amination: The aldehyde undergoes reductive amination with an appropriate amine source, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride may involve continuous flow processes to enhance yield and purity. Catalytic hydrogenation and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, modulating biological pathways and exerting its effects. The exact pathways depend on the context of its application, whether in enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2,3-Dimethylphenyl)ethanamine hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-(2,3-Dimethylphenyl)propanamine hydrochloride: A structurally similar compound with an additional carbon in the alkyl chain.

    2,3-Dimethylphenylhydrazine hydrochloride: Another derivative with a hydrazine group instead of an amine.

Uniqueness

(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in its interactions. This makes it valuable in applications requiring high enantioselectivity and specificity.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-5-4-6-10(8(7)2)9(3)11;/h4-6,9H,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFURECMKBWRQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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